molecular formula C8H9F2N B6203673 2-ethyl-4,6-difluoroaniline CAS No. 1860828-56-3

2-ethyl-4,6-difluoroaniline

Cat. No.: B6203673
CAS No.: 1860828-56-3
M. Wt: 157.2
InChI Key:
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Description

2-ethyl-4,6-difluoroaniline is a chemical compound with the molecular formula C8H9F2N. It is an aromatic amine with two fluorine atoms and an ethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-ethyl-4,6-difluoroaniline can be synthesized through several methods. One common approach involves the fluorination of 2-ethyl-4,6-dichloroaniline using a fluorinating agent such as potassium fluoride (KF) or silver fluoride (AgF) under appropriate conditions . Another method involves the diazotization of this compound followed by reduction to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous-flow methodologies to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4,6-difluoroaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds using oxidizing agents like peroxybenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Peroxybenzoic acid in chloroform.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Potassium fluoride or silver fluoride in anhydrous conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-ethyl-4,6-difluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-4,6-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoroaniline: Similar structure but lacks the ethyl group.

    4-ethyl-2,6-difluoroaniline: Similar structure but with different substitution patterns.

    2,5-Difluoroaniline: Similar structure but with fluorine atoms at different positions.

Uniqueness

2-ethyl-4,6-difluoroaniline is unique due to the presence of both fluorine atoms and an ethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1860828-56-3

Molecular Formula

C8H9F2N

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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